3-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid 3-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1060795-62-1
VCID: VC5387824
InChI: InChI=1S/C9H6ClN3O2/c10-7-3-6(9(14)15)1-2-8(7)13-4-11-12-5-13/h1-5H,(H,14,15)
SMILES: C1=CC(=C(C=C1C(=O)O)Cl)N2C=NN=C2
Molecular Formula: C9H6ClN3O2
Molecular Weight: 223.62

3-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid

CAS No.: 1060795-62-1

Cat. No.: VC5387824

Molecular Formula: C9H6ClN3O2

Molecular Weight: 223.62

* For research use only. Not for human or veterinary use.

3-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid - 1060795-62-1

Specification

CAS No. 1060795-62-1
Molecular Formula C9H6ClN3O2
Molecular Weight 223.62
IUPAC Name 3-chloro-4-(1,2,4-triazol-4-yl)benzoic acid
Standard InChI InChI=1S/C9H6ClN3O2/c10-7-3-6(9(14)15)1-2-8(7)13-4-11-12-5-13/h1-5H,(H,14,15)
Standard InChI Key SRICZEBOHJZEGQ-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(=O)O)Cl)N2C=NN=C2

Introduction

Chemical Structure and Molecular Properties

The molecular structure of 3-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid (CAS: 1060795-62-1) features a benzoic acid core substituted at the 3-position with a chlorine atom and at the 4-position with a 1,2,4-triazole ring. Key molecular characteristics include:

PropertyValue
Molecular FormulaC₉H₆ClN₃O₂
Molecular Weight223.62 g/mol
IUPAC Name3-chloro-4-(1,2,4-triazol-4-yl)benzoic acid
SMILESC1=CC(=C(C=C1C(=O)O)Cl)N2C=NN=C2
InChIKeySRICZEBOHJZEGQ-UHFFFAOYSA-N

The chloro group at the 3-position introduces electron-withdrawing effects, while the triazole ring contributes π-electron density, creating a polarized electronic environment that influences reactivity . The carboxylic acid group enables salt formation and hydrogen bonding, critical for interactions in biological systems.

Synthesis and Production

Multi-Step Synthetic Routes

The synthesis of 3-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid typically involves cyclization and functional group interconversion. A common approach begins with the formation of the triazole ring via cyclization of hydrazine derivatives with carbonyl compounds. For example:

  • Triazole Ring Formation: Reaction of hydrazine with a nitrile or carbonyl precursor under acidic or basic conditions.

  • Chlorination: Electrophilic aromatic substitution or directed ortho-metalation strategies to introduce the chloro group.

  • Carboxylic Acid Activation: Hydrolysis of ester intermediates to yield the final carboxylic acid .

Hydrolysis of Ethyl Ester Intermediates

A high-yield (99%) method involves alkaline hydrolysis of 3-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid ethyl ester:

  • Reagents: Sodium hydroxide (1N) in ethanol, followed by hydrochloric acid .

  • Conditions: Reflux for 30 minutes, vacuum distillation, and acidification to precipitate the product.

  • Analytical Data: IR peaks at 1692 cm⁻¹ (C=O stretch) and 1609 cm⁻¹ (triazole ring vibrations) .

Reactivity and Chemical Behavior

Electronic Effects

The electron-withdrawing chloro group deactivates the benzene ring, directing electrophilic substitution to the para position relative to the triazole ring. Conversely, the triazole’s electron-rich nature facilitates nucleophilic aromatic substitution at the chloro site.

Functional Group Transformations

  • Carboxylic Acid Derivatives: Forms salts (e.g., sodium, potassium) and esters under standard conditions.

  • Triazole Coordination: Acts as a ligand for transition metals (e.g., Cu, Zn) due to its N-donor sites .

  • Chloro Substitution: Susceptible to nucleophilic displacement with amines or thiols in polar aprotic solvents.

Applications in Medicinal Chemistry

Anticancer Drug Development

3-Chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid is a lead compound in oncology research. Its triazole moiety mimics purine bases, enabling interaction with DNA and enzyme active sites. Preclinical studies suggest:

  • Topoisomerase Inhibition: Disruption of DNA replication in cancer cells.

  • Apoptosis Induction: Activation of caspase-3 and -9 pathways in leukemia cell lines .

Structure-Activity Relationships (SAR)

  • Chloro Substituent: Enhances lipophilicity and membrane permeability compared to non-chlorinated analogs .

  • Triazole Ring: Improves metabolic stability by resisting cytochrome P450 oxidation.

Comparative Analysis with Structural Analogs

Comparison of 3-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid with its non-chlorinated analog (4-(4H-1,2,4-triazol-4-yl)benzoic acid, CAS: 157069-48-2):

PropertyChlorinated AnalogNon-Chlorinated Analog
Molecular Weight223.62 g/mol189.17 g/mol
Melting PointNot reported300°C
BioactivityEnhanced anticancer potencyModerate enzyme inhibition

The chloro group significantly alters electronic properties and biological efficacy .

Future Research Directions

  • Pharmacokinetic Optimization: Prodrug strategies to improve oral bioavailability.

  • Targeted Delivery Systems: Nanoparticle encapsulation for reduced off-target effects.

  • Mechanistic Studies: Elucidate interactions with oncogenic proteins like Bcl-2 or EGFR .

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